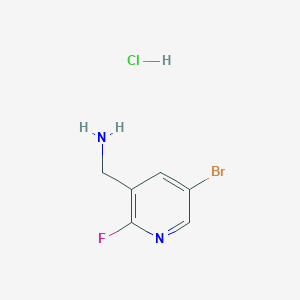

(5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride

Descripción

Nomenclature and Chemical Identity

(5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride is systematically named according to IUPAC guidelines, reflecting its pyridine core substituted with bromine at position 5, fluorine at position 2, and a methanamine group at position 3, with a hydrochloride counterion. The compound’s molecular formula is C₆H₇BrClFN₂ , with a molecular weight of 241.49 g/mol . Its CAS registry numbers include 1432754-51-2 and 1049729-31-8 , both referring to the hydrochloride salt.

Table 1: Key Identifiers

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₆H₇BrClFN₂ |

| Molecular Weight | 241.49 g/mol |

| CAS Numbers | 1432754-51-2, 1049729-31-8 |

| SMILES | NCC1=CC(Br)=CN=C1F.Cl |

| InChI Key | BHDDUHWEXUQCFD-UHFFFAOYSA-N |

The SMILES string illustrates the pyridine ring (NCC1=CC(Br)=CN=C1F) with substituents and the hydrochloride moiety. The InChI code encodes stereochemical and connectivity details, critical for database indexing.

Historical Context in Pyridine Chemistry

Pyridine chemistry began with Thomas Anderson’s 1849 isolation of pyridine from bone oil, but synthetic routes evolved significantly over time. The Chichibabin synthesis (1924), which condenses aldehydes and ammonia, revolutionized pyridine production and laid groundwork for derivatives. Halogenated pyridines emerged as critical intermediates in the 20th century, driven by pharmaceutical demand for regioselective functionalization.

The synthesis of this compound reflects advancements in directed halogenation and amine protection strategies . Modern methods, such as phosphine-mediated halogenation (2020), enable precise substitution patterns critical for this compound’s structure.

Position in Halogenated Pyridine Chemistry

Halogenated pyridines are pivotal in drug discovery due to their electronic and steric effects. This compound’s bromine and fluorine substituents influence reactivity:

- Bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura).

- Fluorine enhances metabolic stability and lipophilicity.

Table 2: Halogenation Techniques Relevant to Synthesis

The compound’s 2-fluoro-5-bromo pattern arises from ortho/para-directing effects during electrophilic substitution, optimized using Lewis acids or directing groups.

Structural Classification and Characterization

The molecule comprises a pyridine ring with three substituents:

- Methanamine at C3, protonated as NH₃⁺ in the hydrochloride salt.

- Fluorine at C2, inductively withdrawing electron density.

- Bromine at C5, sterically bulky and electrophilic.

Hydrogen bonding between the amine and chloride stabilizes the crystal lattice, a common feature in hydrochloride salts. Characterization relies on:

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substituent positions.

- Mass Spectrometry : ESI-MS for molecular ion validation.

- X-ray Diffraction : Resolves ionic packing and bond lengths.

Table 3: Hypothetical Spectroscopic Data

| Technique | Expected Signals |

|---|---|

| ¹H NMR (D₂O) | δ 8.30 (d, C6-H), δ 4.10 (s, CH₂NH₃⁺) |

| ¹³C NMR | δ 158.1 (C-F), δ 115.4 (C-Br) |

| ¹⁹F NMR | δ -110 ppm (C-F coupling) |

While specific spectral data are unavailable in provided sources, these predictions align with analogous halogenated pyridines.

Propiedades

IUPAC Name |

(5-bromo-2-fluoropyridin-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrFN2.ClH/c7-5-1-4(2-9)6(8)10-3-5;/h1,3H,2,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHDDUHWEXUQCFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1CN)F)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1432754-51-2 | |

| Record name | 3-Pyridinemethanamine, 5-bromo-2-fluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1432754-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride typically involves the halogenation of pyridine derivatives followed by aminationThe reaction conditions often require the use of solvents such as dichloromethane and catalysts like palladium on carbon .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation and amination processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality .

Análisis De Reacciones Químicas

Types of Reactions

(5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydride and alkyl halides are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated derivatives, while coupling reactions can produce biaryl compounds .

Aplicaciones Científicas De Investigación

Organic Synthesis

(5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride serves as an essential intermediate in the synthesis of complex organic molecules. It can undergo various chemical reactions, including:

- Substitution Reactions: The halogen atoms can be replaced with other functional groups.

- Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions to form more complex structures.

Table 1: Types of Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Substitution | Replacement of halogens with other functional groups |

| Coupling | Formation of complex molecules via cross-coupling |

| Oxidation/Reduction | Conversion to oxides or reduction to amines |

Biological Applications

The compound has been investigated for its potential biological activities, including:

- Enzyme Interactions: It shows promise in modulating the activity of certain enzymes, which could lead to therapeutic applications.

- Cellular Effects: Research indicates that it may influence cellular signaling pathways and gene expression, potentially affecting metabolic processes.

Case Study: Enzyme Interaction

A study demonstrated that this compound interacts with specific isomerases, suggesting its role as a modulator in metabolic pathways .

Medicinal Chemistry

Research is ongoing to explore the compound's potential as a pharmaceutical intermediate. Its structural features allow it to be a candidate for developing new drugs targeting various diseases.

Table 2: Potential Medicinal Applications

| Application Area | Description |

|---|---|

| Drug Development | Intermediate for synthesizing new pharmaceuticals |

| Targeted Therapy | Potential for developing targeted therapies |

| Metabolic Modulation | Influence on metabolic pathways for therapeutic benefits |

Mecanismo De Acción

The mechanism of action of (5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. In biochemical assays, it may act as an inhibitor or activator of certain enzymes or receptors. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below compares (5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride with five analogous pyridine derivatives, highlighting key differences in substituents, molecular weight, and functional groups:

Key Differences and Implications

Replacing fluorine with chlorine (e.g., (3-Chloro-5-fluoropyridin-2-yl)methanamine hydrochloride) introduces stronger electron-withdrawing effects, which may enhance electrophilic reactivity in cross-coupling reactions .

Functional Group Modifications :

- The ethoxy group in 2-((5-Bromopyridin-3-yl)oxy)ethanamine hydrochloride increases solubility in polar solvents but may reduce membrane permeability in drug candidates .

- Methyl substitution (e.g., (5-Bromo-3-methylpyridin-2-yl)methanamine hydrochloride ) improves metabolic stability due to reduced oxidative susceptibility but adds steric bulk that could hinder target engagement .

Safety Profiles: The reference compound carries hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Actividad Biológica

(5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a pyridine ring substituted with bromine and fluorine atoms, which influence its reactivity and biological interactions. The presence of an amine group allows it to participate in nucleophilic substitution reactions, making it a versatile building block in organic synthesis.

| Property | Description |

|---|---|

| Molecular Formula | C₆H₇BrClFN₂ |

| Key Features | Halogen substitutions, amine functionality |

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. It can modulate their activity, leading to a range of biological effects. The exact pathways involved depend on the specific applications and derivatives formed from this compound.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of derivatives related to this compound. For instance, novel derivatives have shown promising results against gram-positive bacteria, exhibiting minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics like linezolid .

Case Study: Antibacterial Evaluation

- Compound : 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone derivatives

- MIC : 0.25 µg/mL against certain strains

- Biofilm Inhibition : Effective in preventing biofilm formation

- Cytotoxicity : Low cytotoxicity at concentrations below 256 µg/mL .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies indicate that similar compounds exhibit cytotoxic effects against various cancer cell lines, including MCF-7 and U-937. These compounds can induce apoptosis in a dose-dependent manner, making them suitable candidates for further development as anticancer agents .

Table: Anticancer Activity Comparison

| Compound | Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 0.65 | Induces apoptosis |

| Compound B | U-937 | 1.54 | Inhibits proliferation |

Safety and Toxicity

Preliminary assessments suggest that while this compound exhibits significant biological activity, careful evaluation of its safety profile is essential. Cytotoxicity studies have indicated that adverse effects are primarily observed at high concentrations, which are substantially above the MIC values for antibacterial activity .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing (5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride with high purity?

- Methodology : A common approach involves multi-step functionalization of pyridine derivatives. For example, bromination and fluorination can be achieved via halogen exchange or directed ortho-metalation strategies. A key intermediate, 5-bromo-2-fluoropyridine, can undergo further substitution at the 3-position using a protected methanamine group (e.g., tert-butoxycarbonyl, Boc). Final deprotection with HCl yields the hydrochloride salt. Purification via silica gel chromatography (e.g., using ethyl acetate/hexane gradients) ensures high purity . Microwave-assisted cross-coupling (e.g., with Pd catalysts) may enhance reaction efficiency for boronic acid intermediates .

Q. What spectroscopic methods are most effective for characterizing this compound?

- Analytical Workflow :

- NMR : H and C NMR confirm substitution patterns on the pyridine ring and methanamine group. Fluorine (F NMR) and bromine isotopic splitting patterns aid in structural verification.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic distribution.

- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) assesses purity (>98% typical for research-grade material) .

Advanced Research Questions

Q. How can this compound be utilized in Suzuki-Miyaura cross-coupling reactions to synthesize novel heteroaromatic systems?

- Experimental Design : The bromine atom at the 5-position serves as a reactive site for Pd-catalyzed coupling with boronic acids. For example, 5-bromo-2-fluoropyridine-3-boronic acid (CAS RN: 766-11-0) can be synthesized and coupled with aryl/heteroaryl boronic acids to generate biaryl systems. Optimize conditions using Pd(PPh) or XPhos Pd G3 in a mixed solvent system (toluene/EtOH) with NaCO as base at 80–100°C . Monitor reaction progress via TLC or LC-MS.

Q. What strategies are recommended for resolving enantiomers of this compound when chiral centers are present?

- Chiral Resolution : If the methanamine group is chiral (e.g., due to cyclopropyl substitution), employ chiral HPLC (e.g., Chiralpak IA column with hexane/isopropanol mobile phase) or diastereomeric salt formation using enantiopure acids (e.g., dibenzoyl-L-tartaric acid). Evidence from related cyclopropyl methanamine hydrochlorides demonstrates >95% enantiomeric excess (ee) via these methods .

Q. How does the stability of this compound vary under different pH and temperature conditions in aqueous solutions?

- Stability Studies :

- pH Dependency : Conduct accelerated degradation studies (e.g., 0.1 M HCl, pH 1 vs. pH 7.4 PBS) at 25°C and 40°C. Monitor decomposition via HPLC. The fluoropyridine ring is susceptible to hydrolysis under strongly acidic/basic conditions, releasing HF or NH .

- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition onset temperatures. Store at 2–8°C under inert atmosphere to minimize degradation .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- In Silico Analysis :

- DFT Calculations : Use Gaussian or ORCA software to model transition states for SNAr (nucleophilic aromatic substitution) at the 2-fluoro or 5-bromo positions. Solvent effects (e.g., DMF, DMSO) can be incorporated via PCM (Polarizable Continuum Model).

- Hammett Studies : Correlate substituent effects (e.g., electron-withdrawing fluorine) with reaction rates using σ parameters .

Data Contradictions and Mitigation

- Synthetic Yield Variability : reports a low yield (11.1%) for a dihydrochloride salt, likely due to inefficient Boc deprotection. Mitigate by optimizing HCl concentration and reaction time or switching to alternative protecting groups (e.g., Fmoc).

- Cross-Coupling Efficiency : Boronic acid derivatives (e.g., 5-bromo-2-fluoropyridine-3-boronic acid) may exhibit lower reactivity compared to non-fluorinated analogs. Address by using Pd catalysts with bulky ligands (e.g., SPhos) to prevent proto-deboronation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.